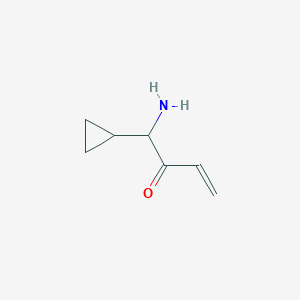

1-Amino-1-cyclopropylbut-3-en-2-one

CAS No.:

Cat. No.: VC17639205

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11NO |

|---|---|

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 1-amino-1-cyclopropylbut-3-en-2-one |

| Standard InChI | InChI=1S/C7H11NO/c1-2-6(9)7(8)5-3-4-5/h2,5,7H,1,3-4,8H2 |

| Standard InChI Key | IIUUKQXRXURDAK-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)C(C1CC1)N |

Introduction

Molecular and Structural Characteristics

1-Amino-1-cyclopropylbut-3-en-2-one (molecular formula: C₇H₁₁NO, molecular weight: 125.17 g/mol) features a cyclopropane ring fused to a butenone backbone substituted with an amino group at the C-1 position. The presence of both an alkene (C=C) and a ketone (C=O) group creates a conjugated system that may influence its electronic properties and reactivity. The cyclopropane ring introduces significant ring strain, which often enhances reactivity in synthetic applications .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 1-amino-1-cyclopropylbut-3-en-2-one |

| Functional Groups | Cyclopropane, α,β-unsaturated ketone, primary amine |

| Canonical SMILES | C=CC(=O)C(C1CC1)N |

The compound’s stereoelectronic profile is defined by the cyclopropane’s bent bonds and the conjugation between the alkene and ketone groups. This conjugation may facilitate nucleophilic additions at the β-carbon or cycloaddition reactions, though experimental data remain sparse.

Synthetic Strategies and Challenges

While no explicit synthesis of 1-amino-1-cyclopropylbut-3-en-2-one is documented, analogous compounds provide viable routes. For example, 1-amino-1-cyclopropylbut-3-yn-2-one (an alkyne analog) is synthesized via hydrocarbonylation cyclization and nitro reduction . Adapting these methods for the alkene variant would require substituting alkyne precursors with alkene equivalents.

Hydrocarbonylation Cyclization

A patent describing the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) outlines a process using nitroacetic acid esters and 1,2-dihaloethanes . For 1-amino-1-cyclopropylbut-3-en-2-one, a similar approach could employ:

-

Nitroalkene Formation: Reacting nitroacetic acid ethyl ester with a 1,3-diene under palladium catalysis to form a nitroalkene intermediate.

-

Cyclopropanation: Using a Simmons-Smith reaction or transition-metal-mediated cyclopropanation to install the cyclopropane ring.

-

Nitro Reduction: Reducing the nitro group to an amine using hydrogenation or tin(II) chloride .

Alternative Routes

-

Michael Addition: A cyclopropane-containing enamine could undergo a Michael addition to an α,β-unsaturated ketone, followed by oxidation.

-

Ring-Opening Reactions: Strain-driven ring-opening of norbornene derivatives with amine nucleophiles might yield cyclopropane-functionalized ketones.

Challenges include managing the stability of the α,β-unsaturated ketone during synthesis and avoiding polymerization side reactions.

Comparative Analysis with Analogous Compounds

1-Amino-1-cyclopropylbut-3-en-2-one differs from its alkyne counterpart (1-amino-1-cyclopropylbut-3-yn-2-one) primarily in the hybridization of the carbon-carbon bond (sp² vs. sp). This difference significantly impacts their chemical behavior:

Table 2: Comparison of Enone and Ynone Analogs

| Property | 1-Amino-1-cyclopropylbut-3-en-2-one | 1-Amino-1-cyclopropylbut-3-yn-2-one |

|---|---|---|

| Molecular Formula | C₇H₁₁NO | C₇H₉NO |

| Molecular Weight | 125.17 g/mol | 123.15 g/mol |

| Hybridization at C-3/C-4 | sp² (alkene) | sp (alkyne) |

| Bond Length (C-C) | ~1.34 Å | ~1.20 Å |

| Reactivity | Electrophilic addition at β-carbon | Alkyne-specific reactions (e.g., cycloadditions) |

The alkene’s lower bond order compared to the alkyne results in reduced electron-withdrawing effects, potentially making the enone less reactive toward nucleophiles but more stable under acidic conditions .

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes to access chiral cyclopropane derivatives.

-

Biological Screening: Evaluating antimicrobial, anticancer, or plant-growth-modulating properties.

-

Computational Studies: Density functional theory (DFT) calculations to predict reactivity and guide synthetic design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume